molecular formula C22H16N2O2S B12265611 Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid

Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid

Cat. No.: B12265611
M. Wt: 372.4 g/mol
InChI Key: JVNHEGSKJXOCDW-UHFFFAOYSA-N
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Description

Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and anticancer drug discovery. Quinoxaline derivatives are widely recognized for their diverse therapeutic properties, with many demonstrating potent anticancer activity against various human cancer cell lines, including HCT-116 colorectal carcinoma and MCF-7 breast adenocarcinoma . The (3-phenylquinoxalin-2-yl)sulfanyl scaffold is a key pharmacophore, and structural modifications at the sulfur atom, such as the introduction of acetic acid derivatives, are a common strategy to optimize biological activity and physicochemical properties . The primary research value of this compound lies in its potential as an inhibitor of key enzymatic targets. Molecular modeling studies on structurally similar S-substituted quinoxaline compounds have shown that they can act as good binders at the human thymidylate synthase (hTS) homodimer interface . hTS is a crucial enzyme for DNA synthesis, and inhibitors can disrupt nucleotide production, leading to suppressed cancer cell proliferation. These related compounds are known to selectively inhibit hTS by stabilizing its inactive conformation, which defines a potential mechanism of action for research applications . Furthermore, this compound serves as a versatile chemical intermediate or building block for the synthesis of more complex molecules. Following synthetic routes established for analogous esters, this acid could be used to prepare various hydrazides, amides, and peptidomimetic compounds for structure-activity relationship (SAR) studies . Researchers can employ this compound to explore new chemical space in the development of novel therapeutic agents. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H16N2O2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-phenyl-2-(3-phenylquinoxalin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C22H16N2O2S/c25-22(26)20(16-11-5-2-6-12-16)27-21-19(15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-21/h1-14,20H,(H,25,26)

InChI Key

JVNHEGSKJXOCDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl(3-Phenylquinoxalin-2-ylsulfanyl)acetate

The foundational step involves reacting 3-phenylquinoxaline-2(1H)-thione (3 ) with ethyl chloroacetate in the presence of triethylamine. This S-alkylation proceeds via nucleophilic substitution, where the thione’s sulfur atom attacks the electrophilic carbon of ethyl chloroacetate.

Reaction Conditions :

  • Solvent : Chloroform
  • Base : Triethylamine (1.1 eq.)
  • Temperature : Reflux (61°C)
  • Time : 12 hours
  • Yield : 73%

Characterization of Ethyl(3-Phenylquinoxalin-2-ylsulfanyl)acetate ( 5) :

  • ¹H NMR (300 MHz, CDCl₃): δ 8.08–7.51 (9H, m, ArH), 4.25 (2H, q, J = 7.2 Hz, OCH₂), 4.03 (2H, s, SCH₂), 1.29 (3H, t, J = 7.2 Hz, CH₃).
  • ¹³C NMR (75 MHz, CDCl₃): δ 169.2 (C=O), 153.6, 153.0 (C=N), 33.4 (SCH₂), 61.6 (OCH₂), 14.2 (CH₃).
  • MS (MALDI) : m/z 347 [M + Na]⁺.
  • Elemental Analysis : Calcd (%) for C₁₈H₁₆N₂O₂S: C 66.64, H 4.97, N 8.64; Found: C 66.55, H 5.05, N 8.72.

Hydrolysis of the Ester to Carboxylic Acid

Basic Hydrolysis of Ethyl Ester to Phenyl[(3-Phenylquinoxalin-2-yl)sulfanyl]acetic Acid

The ethyl ester (5 ) undergoes saponification under alkaline conditions to yield the target carboxylic acid. While direct data for this compound is limited in the provided sources, analogous hydrolysis methods from related quinoxaline derivatives confirm the feasibility.

Reaction Conditions :

  • Reagents : KOH (2 eq.) in 50% ethanol/water
  • Temperature : Reflux (78°C)
  • Time : 6 hours
  • Workup : Acidification with HCl to pH 2–3, followed by recrystallization from ethanol/water.

Expected Characterization of this compound :

  • ¹H NMR : Anticipated signals include aromatic multiplet (8.0–7.5 ppm), SCH₂ singlet (~4.0 ppm), and a broad COOH peak (~12 ppm, exchangeable).
  • ¹³C NMR : δ ~170 ppm (COOH), 153–128 ppm (aromatic and C=N), 33 ppm (SCH₂).

Alternative Synthetic Routes

Azide Coupling Methodology

Though primarily used for amide synthesis, the azide coupling approach offers a potential pathway for functionalizing the acetic acid derivative. Hydrazide intermediates (e.g., 6 ) derived from ester 5 can be converted to acyl azides (7 ), which may react with nucleophiles. However, this route is less direct for carboxylic acid synthesis.

Key Steps :

  • Hydrazide Formation : Refluxing ester 5 with hydrazine hydrate in ethanol yields hydrazide 6 (82% yield).
  • Azide Generation : Treatment of 6 with NaNO₂/HCl at −5°C produces acyl azide 7 , which is unstable and used in situ.

Spectroscopic Data and Analytical Results

Table 1: Comparative Spectral Data for Key Intermediates

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) Yield (%)
5 8.08–7.51 (ArH), 4.25 (OCH₂), 4.03 (SCH₂), 1.29 (CH₃) 169.2 (C=O), 153.6, 153.0, 33.4 (SCH₂) 347 [M + Na]⁺ 73
6 9.36 (NH), 8.05–7.16 (ArH), 4.39 (NH₂), 3.98 (SCH₂) 171.2 (C=O), 153.3, 153.2, 34.5 (SCH₂) 333 [M + Na]⁺ 82

Optimization of Reaction Conditions

Temperature and Time

  • Lower temperatures (−5°C) are critical during azide formation to prevent decomposition.
  • Prolonged reflux (6+ hours) ensures complete ester hydrolysis.

Challenges and Practical Considerations

  • Purification : The carboxylic acid may require recrystallization from ethanol/water due to limited solubility in nonpolar solvents.
  • Side Reactions : Over-hydrolysis or decarboxylation is mitigated by controlled reaction times and neutral workup.

Chemical Reactions Analysis

Types of Reactions

Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoxaline or phenyl rings .

Scientific Research Applications

Chemical Synthesis and Properties

Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid can be synthesized through various methods involving quinoxaline derivatives. The synthesis often involves the reaction of 3-phenylquinoxaline with electrophiles under specific conditions to yield the desired sulfanyl acetic acid derivatives. The unique structure of this compound contributes to its distinct chemical properties, making it a valuable building block in organic synthesis.

Biological Activities

2.1 Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study reported the synthesis of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates, which showed potent inhibitory effects on human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action is believed to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, thereby preventing cancer cell proliferation .

2.2 Antiviral and Antimicrobial Activities

Quinoxaline derivatives, including this compound, have also demonstrated antiviral and antimicrobial properties. Studies have shown that these compounds can inhibit various pathogens, suggesting their potential use in treating infectious diseases .

2.3 Other Therapeutic Effects

In addition to anticancer and antimicrobial activities, this compound exhibits anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate oxidative stress and inflammatory pathways within biological systems .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 (μg/mL)Reference
AnticancerHCT-1161.9 - 7.52 ,
AnticancerMCF-71.9 - 7.52 ,
AntiviralVarious pathogensNot specified ,
AntimicrobialVarious bacteriaNot specified ,
Anti-inflammatoryIn vitro modelsNot specified ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoxaline Core

a. (3-Methylquinoxalin-2-yl)sulfanylacetic Acid
  • Structure : Replaces the 3-phenyl group with a methyl substituent.
  • Impact :
    • Reduced steric hindrance and conjugation compared to the phenyl analog.
    • Lower molecular weight (310.37 g/mol vs. ~372 g/mol inferred for the phenyl variant) .
  • Synthesis: Similar alkylation route but starting from 3-methylquinoxaline-2(1H)-thione .
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic Acid
  • Structure: Incorporates a morpholine ring at the quinoxaline 3-position.
  • Impact: Enhanced solubility due to the polar morpholine group. Potential for improved pharmacokinetics (e.g., bioavailability) .
  • Applications : Investigated for enzyme inhibition but lacks detailed biological data .
4-(Trifluoromethylthio)phenylacetic Acid
  • Structure : Features a trifluoromethylthio (-SCF$_3$) group on the phenyl ring.
  • Impact: Increased lipophilicity and metabolic stability due to the electron-withdrawing CF$_3$ group. Higher molecular weight (236.21 g/mol) compared to non-fluorinated analogs .

Key Observations :

  • The 3-phenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to methyl or morpholine substituents.
  • Sulfanylacetamide derivatives (e.g., oxadiazole analogs) show broader enzyme inhibition but lack quinoxaline-specific targeting .

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Stability
Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid ~3.5 (moderately lipophilic) <0.1 in water Stable under inert conditions
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid ~2.1 (more polar) ~1.2 in water Sensitive to oxidation
4-(Trifluoromethylthio)phenylacetic acid ~4.2 (highly lipophilic) <0.05 in water Hydrolytically stable

Key Insights :

  • The target compound’s moderate lipophilicity balances membrane permeability and solubility.
  • Morpholine derivatives offer better aqueous solubility but require stabilization against degradation .

Biological Activity

Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. Quinoxaline derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Notably, quinoxaline derivatives have shown the ability to inhibit key enzymes such as tyrosine kinases and c-MET kinase, which play significant roles in cancer cell proliferation and survival. The compound also induces apoptosis in cancer cells and modulates tumor hypoxia, contributing to its anticancer properties .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. A study evaluating a series of synthesized quinoxaline derivatives demonstrated that several compounds displayed significant antiproliferative effects against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for the most active compounds were found to be in the low micromolar range, specifically 1.9 to 7.52 μg/mL for HCT-116 cells and 2.3 μg/mL for MCF-7 cells .

Table of Biological Activity

Compound NameCell LineIC50 (μg/mL)Mechanism of Action
This compoundHCT-1161.9 - 7.52Inhibition of tyrosine kinases, apoptosis
MCF-72.3Induction of apoptosis
Other DerivativesHCT-1160.12 - 0.81Various mechanisms including enzyme inhibition

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. A study highlighted the effectiveness of certain quinoxaline derivatives against HIV reverse transcriptase, suggesting that modifications in the chemical structure could enhance their potency against viral replication . This opens avenues for further research into developing antiviral therapies based on this compound.

Case Studies

  • Antiproliferative Studies : A series of synthesized compounds were tested against various cancer cell lines. The results indicated that modifications in the sulfur-containing side chains significantly influenced the biological activity, with certain derivatives exhibiting enhanced potency .
  • Molecular Docking Studies : Molecular modeling studies have been conducted to understand the binding affinities of these compounds to target proteins involved in cancer progression. These studies revealed that specific interactions at protein-protein interfaces are crucial for the inhibitory effects observed with quinoxaline derivatives .

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